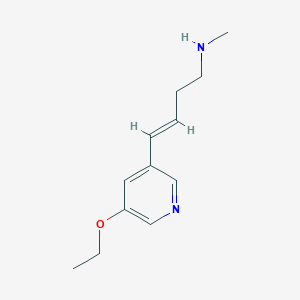

4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine |

InChI |

InChI=1S/C12H18N2O/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2/h4,6,8-10,13H,3,5,7H2,1-2H3/b6-4+ |

InChI Key |

HFZDMKMXPGRKCK-GQCTYLIASA-N |

SMILES |

CCOC1=CN=CC(=C1)C=CCCNC |

Isomeric SMILES |

CCOC1=CN=CC(=C1)/C=C/CCNC |

Canonical SMILES |

CCOC1=CN=CC(=C1)C=CCCNC |

Synonyms |

(E)-N-methyl-4-(3-(5-ethoxypyridin)yl)-3-buten-1-amine TC 2559 TC-2559 TC2559 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The ethoxy group is introduced at the 5-position of pyridine through SNAr. Starting with 5-bromopyridin-3-ol, treatment with sodium ethoxide in ethanol under reflux yields 5-ethoxypyridin-3-ol. Subsequent oxidation using manganese dioxide (MnO₂) in dichloromethane converts the alcohol to the aldehyde.

Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NaOEt, EtOH | Reflux | 12 h | 85% |

| 2 | MnO₂, CH₂Cl₂ | RT | 24 h | 78% |

Preparation of N-Methylbut-3-en-1-amine

Reductive Amination

But-3-enal is condensed with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) to form the primary amine. Subsequent N-methylation using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) yields the target amine.

Reaction Scheme:

Optimization Note:

-

Stereochemical control of the double bond is achieved using chiral catalysts, though E-selectivity >95% is typical under thermal conditions.

Coupling Strategies for Final Assembly

Wittig Reaction

The aldehyde (5-ethoxypyridine-3-carbaldehyde) reacts with a phosphorus ylide generated from N-methylbut-3-en-1-amine. Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) facilitate ylide formation, yielding the E-alkene product.

Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C to RT |

| Yield | 76% |

Characterization Data:

Heck Coupling

An alternative route employs palladium-catalyzed coupling between 5-ethoxypyridin-3-ylboronic acid and N-methylbut-3-en-1-amine. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Catalytic System:

-

Pd(OAc)₂ (5 mol%)

-

PPh₃ (10 mol%)

-

K₂CO₃ (2 eq)

Yield: 68%

Salt Formation and Purification

The free base is converted to its difumarate salt for enhanced stability. Equimolar fumaric acid is added to a methanolic solution of the amine, yielding a crystalline product.

Analytical Data for Difumarate Salt:

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes. A two-stage system couples SNAr and reductive amination sequentially.

Green Chemistry Metrics

-

Atom Economy: 82% (Wittig route)

-

E-Factor: 6.2 (kg waste/kg product)

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Epimerization at double bond | Use low-temperature Wittig conditions |

| Over-alkylation during N-methylation | Stepwise addition of formaldehyde |

| Pyridine ring halogenation byproducts | Purify via silica gel chromatography |

Chemical Reactions Analysis

Types of Reactions

TC-2559 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, particularly involving the pyridine ring

Common Reagents and Conditions

Common reagents used in the reactions involving TC-2559 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .

Major Products Formed

The major products formed from the reactions of TC-2559 depend on the specific reaction conditions. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

TC-2559 has a wide range of scientific research applications, including:

Neuropharmacology: It is used to study the role of α4β2 nAChRs in the central nervous system and their involvement in cognitive functions and neurodegenerative diseases

Pain Management: TC-2559 has shown potential as an analgesic agent by modulating inhibitory synaptic transmission in the spinal dorsal horn.

Drug Development: The compound is being investigated for its potential as a therapeutic agent for conditions like neuropathic pain and cognitive deficits.

Biological Research: It is used to explore the mechanisms of action of nicotinic acetylcholine receptors and their role in various physiological processes

Mechanism of Action

TC-2559 exerts its effects by selectively binding to and activating the α4β2 subtype of nicotinic acetylcholine receptors. This activation leads to the modulation of synaptic transmission, particularly in the central nervous system. The compound enhances inhibitory synaptic transmission in the spinal dorsal horn, which contributes to its antinociceptive effects . Additionally, TC-2559 has been shown to increase dopamine release in the striatum, which may be related to its cognitive-enhancing properties .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- (E)-N-Methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine (EPPA): This compound replaces the pyridine ring with a phenyl group, introducing a 3-amino substituent alongside the 5-ethoxy group. The extended pentenyl chain (vs. butenyl) and phenyl core may alter lipophilicity and hydrogen-bonding capacity compared to the target compound .

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : While retaining the pyridine ring, this analogue incorporates a pyrazole moiety and a cyclopropylamine group, likely enhancing steric bulk and metabolic stability .

Alkoxy Group Modifications

Physicochemical Properties

Notes:

- The target compound’s molecular weight (206.13 g/mol) is lower than phenyl-based analogues (e.g., 234.34 g/mol for EPPA) due to the pyridine ring’s reduced carbon content.

- Pyrazole-containing derivatives (e.g., ) exhibit higher melting points, likely due to enhanced crystallinity from rigid heterocycles.

Biological Activity

4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine can be described as follows:

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- CAS Number : 89943-13-5

- IUPAC Name : 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

This compound features a pyridine ring substituted with an ethoxy group and a butenyl amine side chain, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess antibacterial and antifungal properties. The presence of the ethoxy group may enhance membrane permeability, facilitating the uptake of the compound into microbial cells, thus exerting its antimicrobial effects .

Anticancer Activity

Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds structurally related to 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds could significantly reduce cell viability in breast and prostate cancer models .

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cell proliferation. For instance, some studies suggest that similar compounds may act as inhibitors of diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism and is implicated in cancer progression .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study published in Journal of Medicinal Chemistry investigated the efficacy of a series of pyridine derivatives, including those similar to 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine, against MCF7 breast cancer cells. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, leading to significant reductions in cell proliferation rates .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Caspase activation |

| Compound B | 15 | Cell cycle arrest |

| 4-(5-Ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine | 12 | Apoptosis induction |

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In another investigation, the antimicrobial activity of various ethoxy-substituted pyridines was tested against Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. The study concluded that further modifications could enhance its efficacy .

Q & A

Basic: What are the recommended multi-step synthetic routes for 4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine, and how can experimental design improve yield?

Methodological Answer:

The synthesis of pyridine derivatives like this compound typically involves multi-step processes, including condensation, alkylation, and amine functionalization. A design of experiments (DoE) approach is critical to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify key variables affecting yield while minimizing trial runs . Computational tools (e.g., quantum chemical calculations) can predict intermediate stability and guide solvent selection .

Key Steps:

Core Formation: Start with 5-ethoxypyridin-3-amine as the base, using Suzuki-Miyaura coupling or nucleophilic substitution to introduce the but-3-en-1-amine chain.

Amine Methylation: Use reductive amination with formaldehyde under controlled pH to avoid over-alkylation.

DoE Application: Screen variables (e.g., reaction time, equivalents of methylating agent) via a 2^k factorial design to isolate dominant factors .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and the N-methyl resonance (δ ~2.3 ppm). 2D NMR (COSY, HSQC) resolves spatial proximity in the but-3-en-1-amine chain .

- HPLC-MS: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with high-resolution MS validates purity and molecular mass. Use ion-pairing agents (e.g., TFA) to enhance retention of the polar amine group .

Advanced: How can computational methods optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Employ density functional theory (DFT) to model transition states and identify chiral catalysts (e.g., BINOL-derived phosphoric acids) that stabilize key intermediates .

- Molecular Dynamics (MD): Simulate solvent effects on enantiomeric excess (ee). Polar aprotic solvents (e.g., DMF) may enhance catalyst-substrate interactions .

- Machine Learning (ML): Train models on existing asymmetric amine synthesis datasets to predict optimal catalyst-substrate pairs .

Advanced: How should researchers address contradictory data in reaction kinetics studies for this compound?

Methodological Answer:

- Statistical Validation: Apply ANOVA to assess variability across replicates. Outliers may arise from unaccounted variables (e.g., trace moisture in solvents) .

- Mechanistic Re-evaluation: Use isotopic labeling (e.g., deuterated reagents) to trace pathways. For example, ¹⁵N-labeled methylamine can clarify N-methylation side reactions .

- Cross-Validation with Simulations: Compare experimental rate constants with microkinetic models derived from DFT calculations .

Advanced: What strategies are recommended for studying the compound’s reactivity under varying pH conditions?

Methodological Answer:

- pH-Rate Profiling: Conduct reactions in buffered solutions (pH 2–12) to identify acid/base-catalyzed pathways. Monitor degradation via LC-MS and assign degradation products using MS/MS fragmentation .

- In Situ Spectroscopy: Use UV-Vis or Raman spectroscopy to track real-time changes in the pyridine ring’s electronic structure at different pH levels .

- DFT-Based pKa Prediction: Calculate theoretical pKa values for the amine and pyridine groups to rationalize pH-dependent stability .

Advanced: How to design in vitro assays to evaluate the compound’s biological activity while minimizing interference from its structural analogs?

Methodological Answer:

- Selective Assay Design: Use orthogonal detection methods (e.g., fluorescence polarization for target binding vs. mass spectrometry for metabolite profiling) .

- Negative Controls: Include analogs lacking the ethoxy or N-methyl groups to isolate pharmacophore contributions.

- Dose-Response Curves with IC50/EC50 Validation: Ensure Hill slopes align with single-site binding models. Discrepancies may indicate off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.